molecular formula C11H15ClN4OS B10967831 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

Cat. No.: B10967831
M. Wt: 286.78 g/mol
InChI Key: MLLYOEVXDPGMNV-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Chlorination and methylation: The pyrazole ring can be chlorinated and methylated using reagents such as chlorine gas and methyl iodide.

    Formation of the thiazole ring: This involves the cyclization of appropriate thioamides with α-haloketones.

    Coupling of the pyrazole and thiazole rings: This can be done through nucleophilic substitution reactions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorine-substituted position on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols; electrophiles like alkyl halides.

Major Products Formed

    Oxidation products: Oxidized derivatives of the thiazole ring.

    Reduction products: Reduced derivatives of the pyrazole ring.

    Substitution products: Substituted derivatives at the chlorine position on the pyrazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide lies in its specific substitution pattern on the pyrazole and thiazole rings, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H15ClN4OS

Molecular Weight

286.78 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H15ClN4OS/c1-7-10(12)8(2)16(15-7)5-3-9(17)14-11-13-4-6-18-11/h3-6H2,1-2H3,(H,13,14,17)

InChI Key

MLLYOEVXDPGMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NC2=NCCS2)C)Cl

Origin of Product

United States

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